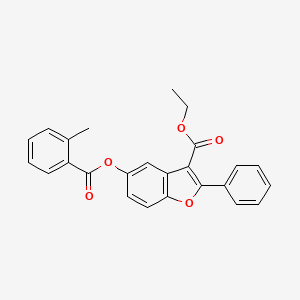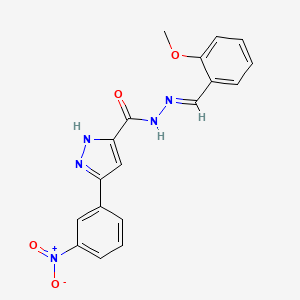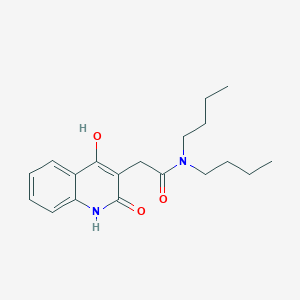
Ethyl 3-(dodecylsulfonyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(dodecylsulfonyl)propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(dodecylsulfonyl)propanoate can be synthesized through the esterification of 3-(dodecylsulfonyl)propanoic acid with ethanol. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(dodecylsulfonyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 3-(dodecylsulfonyl)propanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: 3-(dodecylsulfonyl)propanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Different esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(dodecylsulfonyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of Ethyl 3-(dodecylsulfonyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the active 3-(dodecylsulfonyl)propanoic acid, which may interact with enzymes or receptors in biological systems. The long dodecyl chain can also influence the compound’s hydrophobic interactions and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a shorter chain, commonly used as a solvent.
Methyl butyrate: Another ester with a pleasant odor, used in flavoring agents.
Ethyl propanoate: Similar ester structure but with a shorter alkyl chain.
Uniqueness
Ethyl 3-(dodecylsulfonyl)propanoate is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications in various fields, including its potential use as a surfactant or in drug delivery systems.
Eigenschaften
Molekularformel |
C17H34O4S |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
ethyl 3-dodecylsulfonylpropanoate |
InChI |
InChI=1S/C17H34O4S/c1-3-5-6-7-8-9-10-11-12-13-15-22(19,20)16-14-17(18)21-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
DPGCFUVOGVBATH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)(=O)CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11993858.png)



![2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11993871.png)
![3-methyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]benzamide](/img/structure/B11993879.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-phenylpyridine-3-carbonitrile](/img/structure/B11993887.png)

![2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11993891.png)




